(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a nitrile-containing enamine derivative featuring a thiazole core substituted with a 3-methoxyphenyl group and an amino group linked to a 5-chloro-2-methylphenyl moiety. Its structural complexity arises from the conjugation of the α,β-unsaturated nitrile system with the thiazole and aromatic substituents, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-13-6-7-16(21)9-18(13)23-11-15(10-22)20-24-19(12-26-20)14-4-3-5-17(8-14)25-2/h3-9,11-12,23H,1-2H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOHGKSSTVJPS-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a member of the thiazole derivatives, which are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a prop-2-enenitrile moiety, and a chloro-substituted aromatic group, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The compound under consideration has been evaluated against various cancer cell lines.
Case Study: NCI60 Cell Line Screening
In a study involving the NCI60 cell line panel, thiazole derivatives demonstrated varying degrees of cytotoxicity. For instance, compounds similar in structure to this compound were tested for their growth inhibition (GI50) values across different cancer types:
| Compound | Cancer Type | GI50 (µM) |
|---|---|---|
| Compound A | Non-small cell lung cancer | 0.37 |
| Compound B | Colon cancer | 0.67 |
| Compound C | Breast cancer | 0.45 |
These findings suggest that modifications in the thiazole structure can enhance anticancer potency, indicating a potential pathway for drug development.
Antibacterial Activity
The antibacterial properties of thiazole derivatives are well-documented. The compound has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Testing
In vitro studies have shown that various thiazole derivatives exhibit significant antibacterial activity. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
These results indicate that the presence of halogen substituents in the thiazole structure enhances antibacterial efficacy.
Antifungal Activity
Thiazole derivatives have also been explored for their antifungal properties. The compound's structural features may contribute to its effectiveness against various fungal pathogens.
Antifungal Efficacy
The antifungal activity of similar compounds has been evaluated against common fungal strains:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Aspergillus niger | 22.10 |
These findings highlight the potential of this compound as an antifungal agent.
The biological activity of this compound can be attributed to its ability to interfere with cellular processes in target organisms. Thiazole derivatives typically inhibit key enzymes involved in cell division and metabolism, leading to cell death in cancer cells and inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s 4-position substituent significantly influences electronic and steric properties:
Key Observations :
- Electron-rich substituents (e.g., methoxy) may improve solubility and π-π stacking interactions, relevant for binding to aromatic protein pockets .
- Halogenated substituents (e.g., Cl, Br) enhance lipophilicity and may influence halogen bonding in biological targets .
Variations in the Amino Group Substituent
The amino group’s aromatic substituent modulates electronic and steric interactions:
Key Observations :
- Steric hindrance from substituents like methyl or chloro may restrict rotational freedom, affecting conformational stability .
Hydrogen Bonding and Crystal Packing
While direct crystallographic data for the target compound is absent, and highlight the role of hydrogen bonding in analogous triazole-thione derivatives. The target compound’s nitrile and amino groups may act as hydrogen bond acceptors/donors, influencing crystal packing or intermolecular interactions in biological systems. For example, the 3-methoxyphenyl group’s oxygen could participate in C–H···O interactions, while the amino group may form N–H···N bonds with adjacent molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
